

Topic: Suzuki Coupling Reactions with 6-bromo-1H-indazole-3-carboxylic acid

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Compound of Interest

Compound Name: 6-bromo-1H-indazole-3-carboxylic acid

Cat. No.: B1291794

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Audience: Researchers, scientists, and drug development professionals.

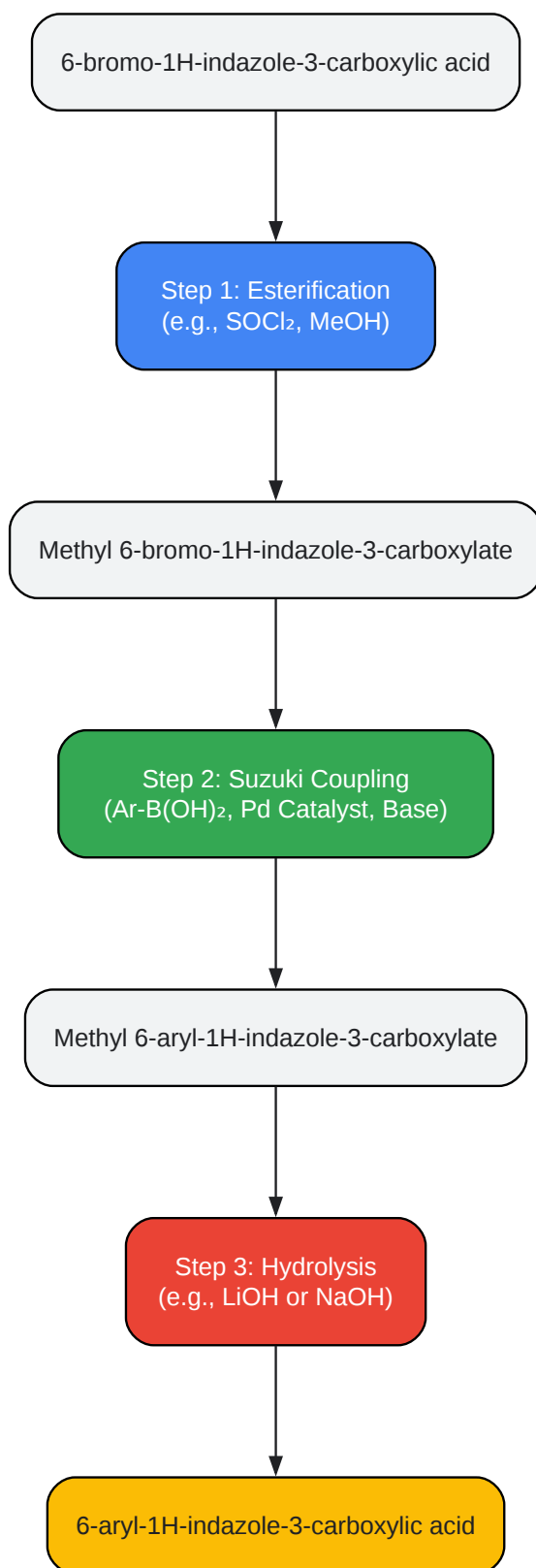
Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, featured in a wide range of biologically active compounds, including anti-tumor, anti-inflammatory, and anti-HIV agents. [1][2][3] The functionalization of the indazole core, particularly at the 6-position, is a key strategy in drug discovery for developing novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, valued for its mild conditions and tolerance of diverse functional groups. [1][4]

This document provides detailed protocols for the synthesis of 6-aryl-1H-indazole-3-carboxylic acids starting from **6-bromo-1H-indazole-3-carboxylic acid** via a palladium-catalyzed Suzuki coupling reaction. Due to potential complications caused by the free carboxylic acid under basic reaction conditions, the recommended pathway involves an initial esterification of the carboxylic acid, followed by the Suzuki coupling, and subsequent hydrolysis to yield the final product.

Overall Synthetic Pathway

The proposed synthetic route involves a three-step process to ensure high yields and compatibility with the reaction conditions.



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Caption: Proposed workflow for the synthesis of 6-aryl-1H-indazole-3-carboxylic acid.

Data Presentation: Suzuki Coupling of Bromo-Indazole Derivatives

The following table summarizes various conditions reported for Suzuki-Miyaura coupling reactions on different bromo-indazole scaffolds. These examples serve as a guide for optimizing the reaction with methyl 6-bromo-1H-indazole-3-carboxylate.

Indazole Derivative	Boronic Acid/Ester	Catalyst (mol %)	Ligand (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
N-(6-bromo-1H-indazol-4-yl)acetamide	(4-methoxyphenyl)boronic acid	Pd(PPh ₃) ₄ (5)	-	K ₂ CO ₃	1,4-dioxane/water	80-100	N/A	High	[1]
5-bromo-1-ethyl-1H-indazole	N-Boc-2-pyrroline boronic acid	Pd(dppe)Cl ₂ (10)	-	K ₂ CO ₃	DME/water	80	2	85	[5]
3-bromo-1H-indazole	Phenylboronic acid	Pd(PPh ₃) ₄ (10)	-	Cs ₂ CO ₃	dioxane/ethanol/water	140	4	72	[1]
N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide	Various arylboronic acids	Pd(dppe)Cl ₂ ·DCM (5)	-	K ₂ CO ₃	1,4-dioxane/water	RT	8-12	70-92	[2]

7-bromo-1H-indazole-3-carboxylic acid	(4-methoxyphenyl)boronic acid	Pd(dppf)Cl ₂ (10)	-	K ₂ CO ₃	Dioxane	100	12	85	[6]
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Experimental Protocols

Protocol 1: Esterification of 6-bromo-1H-indazole-3-carboxylic acid

This protocol describes the conversion of the starting material to its methyl ester to protect the carboxylic acid group.

Materials:

- **6-bromo-1H-indazole-3-carboxylic acid**
- Methanol (MeOH), anhydrous
- Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)
- Sodium bicarbonate (NaHCO₃), saturated aqueous solution
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Suspend **6-bromo-1H-indazole-3-carboxylic acid** (1.0 eq.) in anhydrous methanol.
- Cool the suspension to 0 °C in an ice bath.

- Slowly add thionyl chloride (2.0 eq.) dropwise to the stirred suspension.
- Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin-Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol.
- Neutralize the residue by carefully adding a saturated solution of NaHCO_3 .
- Extract the aqueous layer with ethyl acetate (3 x volume).
- Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .
- Filter and concentrate the solvent under reduced pressure to yield the crude methyl 6-bromo-1H-indazole-3-carboxylate, which can be purified by silica gel column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol details the core C-C bond formation step.

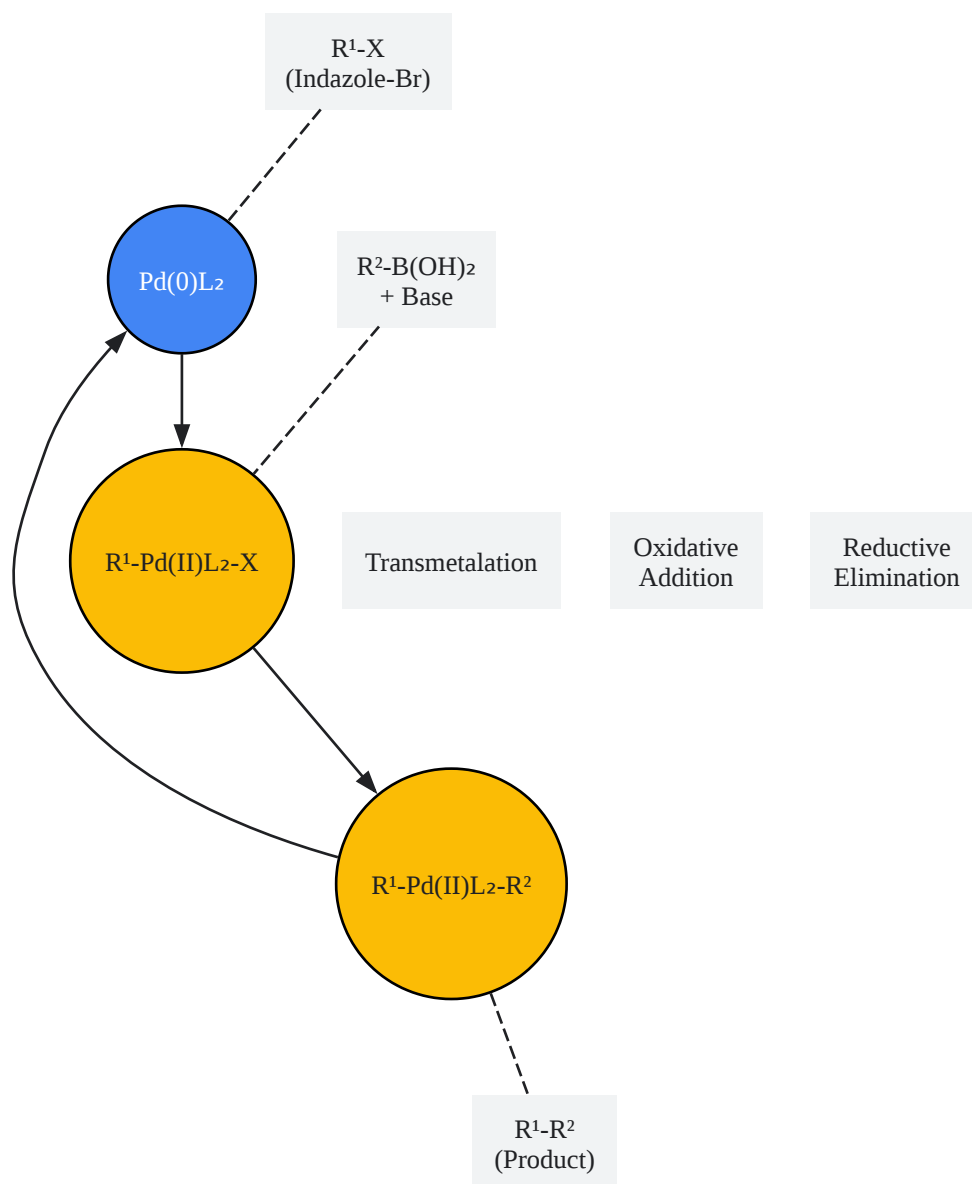
Materials:

- Methyl 6-bromo-1H-indazole-3-carboxylate (1.0 eq.)
- Arylboronic acid (1.2 - 1.5 eq.)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ (5 mol%) or $\text{Pd}(\text{dppf})\text{Cl}_2$ (5 mol%))
- Base (e.g., K_2CO_3 (2.0 eq.) or Cs_2CO_3 (2.0 eq.))
- Solvent system (e.g., 1,4-dioxane/water 4:1, or DME/water 4:1)
- Ethyl acetate (EtOAc)
- Water
- Anhydrous sodium sulfate (Na_2SO_4)

- Silica gel for column chromatography

Procedure:

- In a round-bottom flask or pressure vessel, combine methyl 6-bromo-1H-indazole-3-carboxylate (1.0 eq.), the desired arylboronic acid (1.5 eq.), and the base (e.g., K_2CO_3 , 2.0 eq.).
- Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
- Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen.^[1]
- Under an inert atmosphere, add the palladium catalyst (e.g., $Pd(PPh_3)_4$, 5 mol%) to the reaction mixture.^[1]
- Seal the vessel and heat the reaction mixture to 80-100 °C. Monitor the progress by TLC or LC-MS.^[1]
- Upon completion, cool the reaction mixture to room temperature and dilute with water.
- Extract the aqueous layer with ethyl acetate (3 x volume).
- Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .^[7]
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the pure methyl 6-aryl-1H-indazole-3-carboxylate.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Hydrolysis of the Ester

This final step deprotects the ester to yield the target carboxylic acid.

Materials:

- Methyl 6-aryl-1H-indazole-3-carboxylate

- Methanol (MeOH) or Tetrahydrofuran (THF)
- Water
- Base (e.g., Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH))
- Hydrochloric acid (HCl), 1N solution

Procedure:

- Dissolve the methyl 6-aryl-1H-indazole-3-carboxylate (1.0 eq.) in a mixture of THF (or MeOH) and water.
- Add an excess of the base (e.g., LiOH, 3.0 eq.).
- Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
- Remove the organic solvent (THF or MeOH) under reduced pressure.
- Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1N HCl to precipitate the carboxylic acid.
- Filter the resulting solid, wash with cold water, and dry under vacuum to afford the final product, 6-aryl-1H-indazole-3-carboxylic acid.[8]

Conclusion

The Suzuki-Miyaura reaction is a highly effective method for the C-6 arylation of the indazole scaffold. The presented three-step protocol, involving protection of the carboxylic acid, palladium-catalyzed cross-coupling, and subsequent deprotection, provides a reliable pathway for the synthesis of diverse 6-aryl-1H-indazole-3-carboxylic acid derivatives. The reaction conditions summarized from the literature offer a solid foundation for researchers to design and execute their synthetic strategies, enabling the exploration of new chemical space for drug discovery.

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